1,3-Dimethyluracil

説明

This compound has been reported in Trypanosoma brucei with data available.

Structure

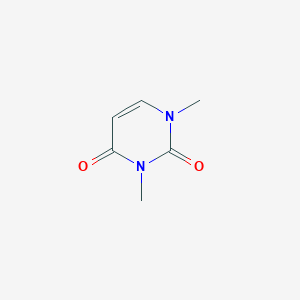

2D Structure

3D Structure

特性

IUPAC Name |

1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDBKAHWADVXFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061244 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3-Dimethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

874-14-6 | |

| Record name | 1,3-Dimethyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dimethyluracil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN3V9WZ8FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dimethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 °C | |

| Record name | 1,3-Dimethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1,3-Dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyluracil, a methylated derivative of uracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core fundamental properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and biological activities. Detailed experimental protocols and visual workflows are presented to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| Appearance | White to off-white powder/crystal | [1][3] |

| Melting Point | 119-122 °C | [3][4][5] |

| Boiling Point | 208.4 ± 23.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Water Solubility | Almost transparent | [3] |

| LogP | -0.54 | [2] |

| pKa (Strongest Basic) | -4.9 | [6][7] |

Table 2: Spectroscopic Data

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR (600 MHz, H₂O, pH 7.0) | δ (ppm): 7.59, 7.58 (d, 1H, H-6), 5.87, 5.85 (d, 1H, H-5), 3.40 (s, 3H, N-CH₃), 3.28 (s, 3H, N-CH₃) | [2] |

| ¹³C NMR | Data for various methylated uracils available, specific shifts for this compound require direct consultation of cited literature. | [8][9] |

| Infrared (IR) | Characteristic peaks for C=O, C=C, and C-N bonds are expected. Specific spectra available in cited databases. | [10] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): 140 | [2] |

| Mass Spectrometry (MS-MS) | Major Fragments (m/z): 42.03, 56.05, 58.03 | [2] |

Synthesis and Purification

This compound can be synthesized through the methylation of uracil. A general experimental protocol is provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of uracil.[11]

Materials:

-

Uracil

-

Dimethyl sulfate

-

Sodium hydroxide

-

Anhydrous potassium carbonate

-

Acetone

-

Ethanol

Procedure:

-

Dissolve uracil in an aqueous solution of sodium hydroxide.

-

Add dimethyl sulfate dropwise to the solution while stirring vigorously. The temperature should be maintained during the addition.

-

After the addition is complete, continue stirring for several hours at room temperature.

-

Alternatively, uracil can be refluxed with dimethyl sulfate in the presence of anhydrous potassium carbonate in a solvent like acetone.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture.

-

The crude product can be isolated by filtration or extraction.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

-

Dissolve the crude product in a minimal amount of hot ethanol.[11]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.[12]

-

Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.[12]

Diagram: Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Activity

This compound has been identified as an inhibitor of human carbonic anhydrase (hCA) I and II.[4] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.

Table 3: Inhibitory Activity of this compound

| Target | Kᵢ (μM) | Reference(s) |

| Human Carbonic Anhydrase I (hCA I) | 316.2 | [4] |

| Human Carbonic Anhydrase II (hCA II) | 166.4 | [4] |

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against carbonic anhydrase can be determined using a colorimetric assay.

This protocol is a generalized procedure based on commercially available kits.[13][14][15]

Materials:

-

Purified human carbonic anhydrase (I or II)

-

CA Assay Buffer

-

This compound (test inhibitor)

-

Known CA inhibitor (e.g., Acetazolamide) as a positive control

-

CA Substrate (e.g., p-nitrophenyl acetate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of the carbonic anhydrase enzyme in CA Assay Buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Setup:

-

Sample Wells: Add the CA enzyme solution and different concentrations of the this compound solution.

-

Enzyme Control Wells: Add the CA enzyme solution and assay buffer (without inhibitor).

-

Inhibitor Control Wells: Add the CA enzyme solution and a known CA inhibitor.

-

Solvent Control Wells: Add the CA enzyme solution and the solvent used to dissolve the test compound.

-

Background Control Wells: Add the assay buffer and the test inhibitor solution (without the enzyme).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the CA substrate to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the enzyme control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. The Kᵢ can be subsequently calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Diagram: Carbonic Anhydrase Inhibition Assay Workflow

Caption: A schematic workflow for determining the inhibitory activity of this compound against carbonic anhydrase.

Reactivity and Applications

This compound is a stable compound that can undergo various chemical transformations, making it a valuable building block in organic synthesis. The pyrimidine ring can be functionalized at different positions to create a diverse range of derivatives.

Ultraviolet irradiation of aqueous this compound can lead to the hydration of the 5,6-double bond.[5][11] It is also a key starting material in the synthesis of other pharmaceutically important compounds, such as theophylline and its derivatives.

Conclusion

This technical guide has summarized the fundamental properties of this compound, providing a solid foundation for its use in research and development. The detailed physicochemical data, spectroscopic information, and experimental protocols for its synthesis, purification, and biological evaluation are intended to be a valuable resource for scientists working in medicinal chemistry, pharmacology, and drug discovery. The established inhibitory activity against carbonic anhydrases suggests a potential therapeutic relevance that warrants further investigation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H8N2O2 | CID 70122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 874-14-6 [m.chemicalbook.com]

- 4. This compound | CAS#:874-14-6 | Chemsrc [chemsrc.com]

- 5. This compound | 874-14-6 [chemicalbook.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0002144) [hmdb.ca]

- 7. Showing Compound this compound (FDB022866) - FooDB [foodb.ca]

- 8. This compound(874-14-6) 13C NMR spectrum [chemicalbook.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. This compound(874-14-6) IR Spectrum [m.chemicalbook.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. benchchem.com [benchchem.com]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. abcam.com [abcam.com]

An In-depth Technical Guide to 1,3-Dimethyluracil (CAS 874-14-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dimethyluracil (CAS 874-14-6), a methylated derivative of uracil. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and analysis of its biological activity, and visual representations of relevant chemical and biological pathways.

Physicochemical and Spectroscopic Data

This compound is a pyrimidone that is uracil with methyl group substituents at positions 1 and 3. It presents as a white to off-white solid powder or crystal. This compound serves as a valuable metabolite and a versatile intermediate in organic synthesis.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| Melting Point | 119-122 °C | |

| Boiling Point | 208.4 ± 23.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| LogP | -0.54 | |

| Water Solubility | Soluble | |

| Appearance | White to Almost white powder to crystal |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Data Highlights | Source(s) |

| ¹H NMR (600 MHz, Water, pH 7.00) | Shifts [ppm]: 7.59, 5.87, 5.85, 3.40, 3.28 | |

| ¹³C NMR | Data available from SpectraBase | |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 140 | |

| Infrared (IR) Spectroscopy (KBr Wafer) | The high-frequency carbonyl stretching mode is assigned to an in-phase vibration of the C4=O and the C2=O. The low-frequency mode is the out-of-phase vibration of the two carbonyl groups. |

Synthesis and Experimental Protocols

This compound is a key starting material in the synthesis of various pharmaceutical compounds, including the respiratory drug theophylline. Its derivatives, such as this compound-5-carboxaldehyde and 6-amino-1,3-dimethyluracil, are also important intermediates in the development of therapeutic agents.

Synthesis of this compound from Uracil

A common method for the synthesis of this compound is the methylation of uracil, as described by Davidson and Baudisch.

Experimental Protocol:

-

Dissolution: Dissolve uracil in an appropriate solvent.

-

Methylation: Add a methylating agent (e.g., dimethyl sulfate) to the solution in a stepwise manner. The reaction is typically performed in the presence of a base to facilitate the methylation at the N1 and N3 positions.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Purification: Purify the crude product by recrystallization from a solvent such as hot ethanol to yield pure this compound.

Synthesis of this compound-5-carboxaldehyde via Vilsmeier-Haack Reaction

This protocol details the formylation of this compound to produce this compound-5-carboxaldehyde.

Experimental Protocol:

-

Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to N,N-dimethylformamide (DMF, 10 vol). Stir the mixture for 15-30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring for 1-2 hours.

-

Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution to a pH of approximately 7-8. Extract the product with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Caption: Workflow for the synthesis of this compound-5-carboxaldehyde.

Biological Activity and Applications

This compound and its derivatives exhibit a range of biological activities, making them valuable scaffolds in drug discovery.

Carbonic Anhydrase Inhibition

This compound has been shown to inhibit human carbonic anhydrase (hCA) isoforms I and II.

| Isoform | Ki (μM) |

| hCA I | 316.2 |

| hCA II | 166.4 |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is a general method for screening inhibitors of carbonic anhydrase activity, which can be adapted for this compound.

-

Reagent Preparation: Prepare a CA assay buffer, a solution of the CA enzyme, the substrate (e.g., p-nitrophenyl acetate), and a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add the CA assay buffer to wells designated for the enzyme control, inhibitor sample, and a solvent control.

-

Inhibitor Addition: Add the this compound solution to the sample wells and the corresponding solvent to the solvent control wells. For an inhibitor control, a known CA inhibitor like acetazolamide can be used. Incubate at room temperature for 10-15 minutes.

-

Enzyme Addition: Add the CA enzyme solution to all wells except the background control.

-

Substrate Addition: Initiate the reaction by adding the CA substrate to all wells.

-

Measurement: Measure the absorbance at 405 nm in a kinetic mode for a specified period (e.g., 60 minutes) at room temperature. The rate of p-nitrophenol production is proportional to the CA activity.

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition by this compound can be determined by comparing the reaction rate in the sample wells to the solvent control wells. The Ki value can be determined by performing the assay with varying concentrations of the inhibitor and substrate.

Role in Drug Development

The this compound core is a versatile scaffold for generating diverse chemical libraries for drug discovery. Derivatives have shown potential as anticancer, antimicrobial, and antiviral agents. For example, thiosemicarbazone derivatives of this compound-5-carboxaldehyde are proposed to exert anticancer effects by chelating intracellular iron and inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis. This can lead to cell cycle arrest and apoptosis.

An In-depth Technical Guide to the Molecular Structure of 1,3-Dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1,3-dimethyluracil, a significant pyrimidine derivative. The document details its structural parameters, spectroscopic signature, and synthetic methodologies, presenting quantitative data in accessible formats and outlining relevant experimental protocols.

Molecular Structure and Identification

This compound, a methylated derivative of uracil, possesses the chemical formula C₆H₈N₂O₂.[1][2] Its structure is characterized by a pyrimidine ring with methyl groups substituted at the N1 and N3 positions.[2] This methylation precludes the formation of hydrogen bonds, which influences its packing in the crystalline state.[3]

Table 1: Molecular Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 1,3-dimethylpyrimidine-2,4-dione | [2] |

| CAS Number | 874-14-6 | [4] |

| Molecular Formula | C₆H₈N₂O₂ | [2] |

| Molecular Weight | 140.14 g/mol | [4] |

| SMILES | CN1C=CC(=O)N(C1=O)C | [2] |

| InChI | InChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H3 | [2] |

| InChIKey | JSDBKAHWADVXFU-UHFFFAOYSA-N | [2] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The molecule is planar and crystallizes in the monoclinic space group P2₁/c.[3] The absence of N-H protons prevents the typical hydrogen bonding seen in uracil, leading to a packing structure stabilized by other interactions, such as possible C-H···O hydrogen bonds and dipole-induced dipole interactions.[3]

Table 2: Crystal Data and Atomic Coordinates

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a (Å) | 4.199 (2) | [3] |

| b (Å) | 11.309 (4) | [3] |

| c (Å) | 14.187 (4) | [3] |

| β (°) | 101.95 (4) | [3] |

| Z | 4 | [3] |

Table 3: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) | Reference |

| N(1)-C(2) | 1.378 | C(6)-N(1)-C(2) | 122.9 | [3] |

| C(2)-O(2) | 1.210 | N(1)-C(2)-N(3) | 117.1 | [3] |

| C(2)-N(3) | 1.378 | C(2)-N(3)-C(4) | 120.9 | [3] |

| N(3)-C(4) | 1.386 | N(3)-C(4)-C(5) | 114.6 | [3] |

| C(4)-O(4) | 1.229 | C(4)-C(5)-C(6) | 119.7 | [3] |

| C(4)-C(5) | 1.460 | C(5)-C(6)-N(1) | 124.7 | [3] |

| C(5)-C(6) | 1.321 | O(2)-C(2)-N(3) | 122.0 | [3] |

| C(6)-N(1) | 1.370 | O(4)-C(4)-N(3) | 121.3 | [3] |

| N(1)-C(7) | 1.476 | C(2)-N(1)-C(7) | 118.1 | [3] |

| N(3)-C(8) | 1.470 | C(4)-N(3)-C(8) | 118.1 | [3] |

Atom numbering corresponds to the crystallographic data.

Spectroscopic Data

The spectroscopic profile of this compound is well-characterized, providing key information for its identification and structural elucidation.

Table 4: ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| C2 | ~151-153 | [5] |

| C4 | ~162-164 | [5] |

| C5 | ~100-102 | [5] |

| C6 | ~140-142 | [5] |

| N1-CH₃ | ~28-30 | [5] |

| N3-CH₃ | ~35-37 | [5] |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 5: Key Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3100 - 3010 | Medium | =C-H Stretch | [6] |

| ~2950 - 2850 | Medium/Strong | C-H Stretch (methyl) | [6] |

| ~1715 - 1680 | Strong | C=O Stretch (in-phase, C4=O and C2=O) | [7] |

| ~1680 - 1620 | Variable | C=C Stretch | [6] |

| ~1450 | Medium | C-H Bend (methyl) | [6] |

Experimental Protocols

Synthesis of this compound via Methylation of Uracil

This protocol describes a general method for the N,N'-dimethylation of a uracil derivative, which can be adapted for the synthesis of this compound from uracil.

Materials:

-

Uracil

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH)

-

Suitable solvent (e.g., N,N-Dimethylformamide - DMF)[1]

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)[1]

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Suspend uracil (1 equivalent) in a suitable solvent such as DMF in a round-bottom flask.[1]

-

Add a base, such as potassium carbonate (2.2 equivalents) or prepare a solution of sodium hydroxide.[1]

-

Stir the suspension for 30 minutes at room temperature to facilitate the formation of the uracil anion.

-

Carefully add dimethyl sulfate (at least 2.2 equivalents) dropwise to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 50-60°C and stir for 4-6 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.[1]

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[1]

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the synthetic route for the preparation of this compound from uracil via N,N'-dimethylation.

Caption: Synthetic pathway for this compound.

Experimental Workflow for Synthesis and Purification

This diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound(874-14-6) IR Spectrum [m.chemicalbook.com]

- 4. srd.nist.gov [srd.nist.gov]

- 5. [New method of preparation of 1,3-dimethyl-uracil-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. Ir Transition Moments of this compound - Linear Dichroism Measurements and Ab-Initio Calculations [research.chalmers.se]

Spectroscopic Profile of 1,3-Dimethyluracil: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dimethyluracil (CAS: 874-14-6), a pyrimidine derivative. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₈N₂O₂, has a molecular weight of approximately 140.14 g/mol .[1] It is a solid at room temperature with a melting point reported between 119-122 °C.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.59 | d | 1H | H-6 |

| 5.86 | d | 1H | H-5 |

| 3.40 | s | 3H | N₃-CH₃ |

| 3.28 | s | 3H | N₁-CH₃ |

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 163.5 | C-4 |

| 151.9 | C-2 |

| 142.9 | C-6 |

| 101.2 | C-5 |

| 36.9 | N₁-CH₃ |

| 27.9 | N₃-CH₃ |

Table 2: ¹³C NMR spectral data for this compound.

The IR spectrum of this compound is characterized by strong absorptions corresponding to its carbonyl groups and other functional moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C4=O Stretch (in-phase) |

| ~1670 | Strong | C2=O Stretch (out-of-phase) |

| ~1630 | Medium | C=C Stretch |

| ~3000-2850 | Medium | C-H Stretch (methyl) |

Table 3: Key IR absorption bands for this compound.

Mass spectrometry data confirms the molecular weight of this compound.

| m/z | Relative Intensity | Assignment |

| 140 | 71% | [M]⁺ |

| 83 | 100% | [M - C₂H₃NO]⁺ |

| 42 | 51% | [C₂H₄N]⁺ |

Table 4: Electron Impact (EI) Mass Spectrometry data for this compound.[1]

In aqueous solutions, this compound exhibits a characteristic UV absorption maximum.

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 266 | 8.60 x 10³ | Water |

Table 5: UV-Vis spectroscopic data for this compound.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

-

Instrumentation : Data is typically acquired on a Bruker AVIII-500 spectrometer or equivalent.[3]

-

Sample Preparation : The compound is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[3][4]

-

Data Acquisition for ¹H NMR :

-

Data Acquisition for ¹³C NMR :

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation :

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr disc or mulling agent is recorded and subtracted from the sample spectrum.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron impact (EI) ionization source is commonly used.[1]

-

Sample Preparation : The sample is dissolved in a volatile solvent and injected into the GC.

-

GC Conditions : A capillary column (e.g., DB-5ms) is used with Helium as the carrier gas. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of components.[7]

-

MS Conditions :

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Analysis : The mass analyzer separates ions based on their mass-to-charge ratio (m/z).

-

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

-

Sample Preparation : A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of solvent (e.g., deionized water).[8] Serial dilutions are performed to obtain a range of concentrations.

-

Data Acquisition :

-

Blank : The cuvette is filled with the solvent to zero the absorbance.

-

Measurement : The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). The spectrum is typically scanned over a range such as 200-400 nm.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C6H8N2O2 | CID 70122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. rsc.org [rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the 1H NMR Spectrum of 1,3-Dimethyluracil

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,3-Dimethyluracil, tailored for researchers, scientists, and professionals in the field of drug development. It details the expected spectral data, outlines a standard experimental protocol for obtaining the spectrum, and illustrates the structural relationships of the molecule's protons to their NMR signals.

Introduction to this compound

This compound is a methylated derivative of uracil, a pyrimidine base found in ribonucleic acid (RNA). Its chemical formula is C6H8N2O2, and its IUPAC name is 1,3-dimethylpyrimidine-2,4(1H,3H)-dione[1][2]. The structure consists of a pyrimidine ring with two methyl groups substituted at the nitrogen atoms in positions 1 and 3. This modification prevents the formation of hydrogen bonds that are characteristic of uracil, altering its chemical and biological properties. Understanding the 1H NMR spectrum is crucial for the structural elucidation and purity assessment of this compound in various research and development settings.

1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the four different proton environments in the molecule: the two vinylic protons on the pyrimidine ring and the two methyl groups attached to the nitrogen atoms.

Data Summary

The following table summarizes the quantitative 1H NMR spectral data for this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference. The data presented is based on a spectrum acquired in water (H2O) at a frequency of 600 MHz[1].

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-6 | 7.59 | Doublet (d) | 1H | ~7.8 |

| H-5 | 5.87 | Doublet (d) | 1H | ~7.8 |

| N3-CH3 | 3.40 | Singlet (s) | 3H | N/A |

| N1-CH3 | 3.28 | Singlet (s) | 3H | N/A |

Note: The coupling constant (J) is a typical value for cis-vinylic protons in a six-membered ring and is provided as a reference. The integration values are based on the number of protons in each unique chemical environment.

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a detailed methodology for acquiring the 1H NMR spectrum of this compound.

Sample Preparation

A standard protocol for preparing a sample for 1H NMR analysis involves the following steps:

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound powder.

-

Solvent Selection: Choose a suitable deuterated solvent. While the provided data is in water, common solvents for organic molecules include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and deuterium oxide (D2O). The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To ensure the quality of the spectrum, it is advisable to filter the solution through a small plug of glass wool placed in the pipette to remove any particulate matter.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for aqueous solutions, can be added.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for setting up an NMR spectrometer for 1H NMR data acquisition:

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

-

Parameter Setup: Set the acquisition parameters for a standard 1H NMR experiment. This includes:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient.

-

Relaxation Delay: A delay of 1-5 seconds between scans allows for the protons to return to their equilibrium state.

-

Spectral Width: A typical spectral width for a 1H NMR spectrum is -2 to 12 ppm.

-

-

Data Acquisition: Initiate the data acquisition process. The spectrometer will apply a series of radiofrequency pulses and record the resulting free induction decay (FID).

-

Data Processing: The acquired FID is then subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final 1H NMR spectrum.

Visualization of Spectral Assignments

The following diagram illustrates the logical relationship between the molecular structure of this compound and its corresponding 1H NMR spectral data.

Caption: Correlation of this compound protons to their 1H NMR signals.

References

Unveiling the Crystal Structure of 1,3-Dimethyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,3-Dimethyluracil, a pyrimidine derivative of significant interest in various chemical and pharmaceutical research domains. This document outlines the precise crystallographic parameters, details the experimental protocols for its structural determination, and presents a logical workflow for such an analysis.

Core Crystallographic Data

The crystal structure of this compound has been meticulously determined through single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the tables below, offering a clear and concise overview for comparative studies.

Crystal Data and Collection Parameters

| Parameter | Value |

| Chemical Formula | C₆H₈N₂O₂ |

| Formula Weight | 140.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 4.199(2) Å |

| b | 11.309(4) Å |

| c | 14.187(4) Å |

| β | 101.95(4)° |

| Volume | 659.5 ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection | |

| Radiation | Cu Kα (λ = 1.5418 Å) |

| Number of Reflections Measured | 1033 |

| Refinement | |

| Final R-factor | 5.6% |

Data sourced from Banerjee et al., Acta Crystallographica B33, 90-94, 1977.[1]

Experimental Protocols

The determination of the crystal structure of this compound involved a series of precise experimental procedures, from crystal growth to data analysis. This section details the methodologies employed in the key stages of the process.

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction analysis were grown from a saturated solution. While the specific solvent system used in the original study is not detailed in the primary reference, a common method for growing crystals of small organic molecules is slow evaporation from a suitable solvent.

General Procedure:

-

A supersaturated solution of this compound is prepared by dissolving the compound in a suitable solvent at an elevated temperature.

-

The solution is filtered to remove any insoluble impurities.

-

The filtered solution is allowed to cool slowly to room temperature.

-

The container is then loosely covered to allow for the slow evaporation of the solvent.

-

Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction are formed.

X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data were collected using a single-crystal X-ray diffractometer. The following steps outline the general workflow for data collection and structure solution.

Methodology:

-

Crystal Mounting: A suitable single crystal of this compound was selected and mounted on a goniometer head.

-

Data Collection: The crystal was subjected to a monochromatic X-ray beam (Cu Kα radiation). The diffraction patterns were recorded as a series of frames while the crystal was rotated.[2]

-

Data Processing: The raw diffraction data were processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution: The crystal structure was solved using direct methods.[1] This computational technique uses statistical relationships between the reflection intensities to determine the initial phases of the structure factors.

-

Structure Refinement: The initial structural model was refined using a least-squares method to achieve the best possible fit between the observed and calculated structure factors. The final R-factor of 5.6% indicates a good agreement between the experimental data and the final structural model.[1]

Visualizing the Workflow

The logical flow of the experimental and computational steps involved in determining the crystal structure of this compound is depicted in the following diagram.

This comprehensive guide provides researchers and professionals with the essential details of the crystal structure of this compound. The provided data and methodologies serve as a valuable resource for further research and applications in fields such as medicinal chemistry, materials science, and structural biology.

References

An In-Depth Technical Guide on 1,3-Dimethyluracil as an Endogenous Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyluracil, a pyrimidone derivative, has been identified as an endogenous metabolite in human biological fluids. While its primary known origin is the metabolism of methylxanthines such as caffeine, its potential for endogenous synthesis and broader physiological roles are areas of growing interest. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, known biological activities, and detailed methodologies for its quantification. Particular focus is given to its interaction with carbonic anhydrases, representing a potential avenue for therapeutic exploration. This document aims to serve as a foundational resource for researchers investigating the role of this compound in health and disease.

Introduction

This compound is a methylated derivative of uracil, characterized by methyl groups at the N1 and N3 positions of the pyrimidine ring.[1] It is recognized as a metabolite and has been detected in human urine.[2][3] The principal established source of this compound in humans is the metabolic breakdown of caffeine and other methylxanthines.[2] However, the possibility of caffeine-independent endogenous formation remains an open question.

Recent research has highlighted the inhibitory activity of this compound against specific isoforms of carbonic anhydrase, suggesting a potential role beyond that of a simple metabolic byproduct.[3] This guide will synthesize the current knowledge on this compound, present quantitative data, detail experimental protocols for its analysis, and explore its known biological interactions.

Biochemical and Biological Profile

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| IUPAC Name | 1,3-dimethylpyrimidine-2,4(1H,3H)-dione | [1] |

| Synonyms | N,N'-Dimethyluracil, 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 120 °C | [1] |

Endogenous Presence and Metabolism

This compound is an identified component of the human metabolome and has been detected in urine.[2] Its primary documented origin is as a minor metabolite of caffeine. The metabolic pathway from caffeine to various downstream products is complex and involves several enzymatic steps, primarily in the liver.

References

1,3-Dimethyluracil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyluracil, a methylated derivative of the pyrimidine base uracil, has been a subject of scientific inquiry for nearly a century. Since its initial synthesis, it has found applications in diverse fields, from fundamental studies of nucleic acid photochemistry to its role as a key intermediate in the synthesis of pharmaceuticals. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and biological significance of this compound. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its quantitative data. Furthermore, its role as a carbonic anhydrase inhibitor is explored through a detailed signaling pathway diagram.

Discovery and Historical Milestones

The history of this compound is intrinsically linked to the study of uracil and its derivatives. While a definitive "discovery" of this compound as an isolated event is not clearly documented, its first synthesis can be traced back to the early 20th century.

A pivotal moment in the history of uracil synthesis was the work of David Davidson and Oskar Baudisch in 1926 , published in the Journal of the American Chemical Society.[1] Their work on the preparation of uracil from urea laid the foundational chemistry for the synthesis of its derivatives. Although the primary focus was on uracil, this work is widely cited as the basis for the synthesis of N-alkylated uracils.

Subsequent decades saw this compound utilized primarily as a model compound in photochemical studies of pyrimidines. A notable study in 1957 by Moore and Thomson investigated the ultraviolet irradiation of aqueous solutions of this compound, leading to the formation of 1,3-dimethyl-6-oxy-hydrouracil.

In 1976, a new synthesis of uracil and this compound was reported by K. Harada and S. Suzuki , providing an alternative synthetic route.[2]

More recently, the biological activities of this compound have come into focus. It has been identified as a metabolite of methylxanthines, such as caffeine and theophylline, and has been detected in human urine.[3] Furthermore, it has been shown to be an inhibitor of human carbonic anhydrase I and II, opening avenues for its investigation in drug development.[4] Its role as a precursor in the synthesis of the respiratory drug theophylline further underscores its pharmaceutical relevance.

Physicochemical Properties

This compound is a white crystalline solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂ | [5] |

| Molecular Weight | 140.14 g/mol | [5] |

| Melting Point | 119-122 °C | [6] |

| logP | -0.54 | [5] |

| CAS Number | 874-14-6 | [6] |

Synthesis of this compound

Two key methods for the synthesis of this compound are outlined below.

N-Methylation of Uracil (Adapted from Davidson and Baudisch, 1926)

Experimental Protocol:

-

Dissolution: Suspend uracil (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (2.2 equivalents), portion-wise to the suspension at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of both nitrogen atoms.

-

Methylation: Cool the reaction mixture back to 0 °C and add a methylating agent, such as dimethyl sulfate or methyl iodide (2.2 equivalents), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis from Malonic Acid and N,N'-Dimethylurea (Harada and Suzuki, 1976)

This method provides an alternative route to this compound.

Experimental Protocol:

The 1976 paper by Harada and Suzuki describes a novel synthesis, the specifics of which would require accessing the original publication. However, a plausible general approach based on the condensation of a malonic acid derivative with N,N'-dimethylurea is as follows:

-

Activation of Malonic Acid: Malonic acid can be activated, for example, by conversion to malonyl dichloride using thionyl chloride.

-

Condensation: The activated malonic acid derivative is then reacted with N,N'-dimethylurea in the presence of a base to facilitate the cyclization and formation of the pyrimidine ring.

-

Work-up and Purification: Similar to the previous method, the reaction is followed by an aqueous work-up and purification of the final product.

Biological Significance and Signaling Pathways

This compound is recognized as an endogenous metabolite and has been shown to exhibit inhibitory activity against human carbonic anhydrases I and II (hCA I and hCA II).[4]

| Enzyme | Inhibition Constant (Kᵢ) |

| hCA I | 316.2 µM |

| hCA II | 166.4 µM |

Data from Güney M, et al. (2015)

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma and epilepsy.[7] The mechanism of inhibition by compounds like this compound is believed to involve interaction with the zinc ion in the active site or with the zinc-coordinated water molecule, thereby preventing the catalytic cycle.[8]

Applications in Research and Development

This compound serves as a valuable tool in several areas of scientific research and pharmaceutical development:

-

Pharmaceutical Intermediate: It is a key starting material in the synthesis of various pharmaceuticals, including theophylline and other xanthine derivatives.

-

Biochemical Research: Due to its structural similarity to uracil, it is used in studies of nucleic acid metabolism and enzyme kinetics.

-

Photochemistry: Its well-defined photochemical properties make it a useful model compound for investigating the effects of UV radiation on DNA and RNA.

Conclusion

From its early synthesis to its current role as a biologically active molecule and pharmaceutical precursor, this compound has proven to be a compound of enduring scientific interest. Its well-characterized physical and chemical properties, coupled with its established synthetic routes, make it a versatile tool for researchers. The discovery of its inhibitory activity against carbonic anhydrases suggests potential for the development of novel therapeutic agents. Further investigation into its biological roles and the development of its derivatives are promising areas for future research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The new synthesis of uracil and this compound | Semantic Scholar [semanticscholar.org]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0002144) [hmdb.ca]

- 4. Carbonic anhydrase inhibitory properties of some uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C6H8N2O2 | CID 70122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 99 874-14-6 [sigmaaldrich.com]

- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. How many carbonic anhydrase inhibition mechanisms exist? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1,3-Dimethyluric Acid in Metabolic Pathways: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways involving 1,3-dimethyluric acid, a significant metabolite of the widely used methylxanthine drug, theophylline, and a minor metabolite of caffeine. It is important to note a common point of confusion: while the query specified 1,3-dimethyluracil (a pyrimidine), the relevant metabolic product in this context is 1,3-dimethyluric acid (a purine derivative). This document will focus on the formation, biological significance, and analytical methodologies related to 1,3-dimethyluric acid.

Metabolic Formation of 1,3-Dimethyluric Acid

1,3-Dimethyluric acid is not a substrate in a primary metabolic pathway but is rather the end-product of the metabolism of exogenous compounds, namely theophylline and caffeine. The liver is the primary site of this biotransformation, which is catalyzed by the cytochrome P450 (CYP) enzyme system.

Metabolism of Theophylline

Theophylline, a bronchodilator used in the treatment of respiratory diseases, is extensively metabolized in the liver, with approximately 90% of the drug being converted to various metabolites.[1] The metabolic pathways can be broadly categorized into 8-hydroxylation and N-demethylation. The major metabolic fate of theophylline, accounting for about 60-80% of its disposition, is the 8-hydroxylation to form 1,3-dimethyluric acid.[1] The other primary metabolites are 1-methylxanthine and 3-methylxanthine, formed through N-demethylation.[1]

The key enzymes responsible for the 8-hydroxylation of theophylline are CYP1A2 and, to a lesser extent, CYP2E1.[2][3] CYP1A2 is the high-affinity isoform, while CYP2E1 acts as a low-affinity, high-capacity enzyme.[2]

Role of Caffeine Metabolism

Caffeine (1,3,7-trimethylxanthine) is also metabolized by the CYP450 system, primarily CYP1A2. Its metabolism is more complex than that of theophylline, with the main pathway being N-3 demethylation to paraxanthine. Theophylline is a minor metabolite of caffeine. Subsequently, this theophylline can undergo 8-hydroxylation to form 1,3-dimethyluric acid.[4]

Quantitative Data on Theophylline Metabolism

The enzymatic conversion of theophylline to its metabolites has been characterized kinetically. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of Theophylline Metabolism

| Metabolite | Enzyme | Km (mM) | Vmax (pmol/mg/min) | Intrinsic Clearance (L/h/mol CYP) | Reference |

| 1,3-Dimethyluric Acid | CYP1A2 | 0.31 ± 0.14 | 43.3 ± 9.3 | 1995 | [2][3] |

| 1,3-Dimethyluric Acid | CYP2E1 | ~15 | - | 289 | [2] |

| 1-Methylxanthine | CYP1A2 | 0.29 ± 0.21 | 5.92 ± 3.74 | - | [3] |

| 3-Methylxanthine | CYP1A2 | 0.28 ± 0.08 | 3.32 ± 2.19 | - | [3] |

Table 2: Relative Abundance of Theophylline Metabolites in Urine

| Metabolite | Percentage of Excreted Dose | Reference |

| 1,3-Dimethyluric Acid | 60-80% | [1] |

| 1-Methylxanthine | 8-24% | [1] |

| 3-Methylxanthine | 5-15% | [1] |

| Theophylline (unchanged) | <10% | [1] |

Signaling Pathways Associated with Theophylline

The pharmacological effects of theophylline are primarily attributed to its influence on key signaling pathways. The direct signaling roles of its metabolite, 1,3-dimethyluric acid, are not well-established.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDEs, theophylline increases intracellular levels of these second messengers, leading to a cascade of downstream effects, including smooth muscle relaxation (bronchodilation).[5][6]

Adenosine Receptor Antagonism

Theophylline also acts as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3).[7] Adenosine can induce bronchoconstriction and promote the release of inflammatory mediators.[5] By blocking these receptors, theophylline counteracts these effects.

Biological Role of 1,3-Dimethyluric Acid

While the pharmacology of theophylline is well-studied, less is known about the specific biological activities of its primary metabolite, 1,3-dimethyluric acid. Some studies have indicated that it is not entirely inert:

-

Antioxidant Properties: 1,3-Dimethyluric acid has been shown to scavenge hydroxyl radicals and inhibit lipid peroxidation in cell-free assays and in isolated human erythrocyte membranes.[8]

-

Effects on Smooth Muscle: It can induce contractions in isolated rabbit small intestine preparations but causes relaxation in the ascending colon.[8]

-

Central Nervous System Effects: Intracerebral administration in mice can induce clonic convulsions.[8]

Experimental Protocols

HPLC Analysis of Theophylline and its Metabolites

This protocol describes a general method for the simultaneous determination of theophylline and its major metabolites in biological fluids.[9][10]

A. Sample Preparation (Plasma/Saliva)

-

To 1 mL of plasma or saliva, add an internal standard (e.g., 8-chlorotheophylline).

-

Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of chloroform and isopropanol).

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC injection.

B. Sample Preparation (Urine)

-

Urine samples can often be diluted with the mobile phase and directly injected after filtration through a 0.45 µm filter.[9]

C. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic modifier (e.g., methanol and/or acetonitrile). Gradient elution may be required for optimal separation.[9]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 280 nm.[11]

-

Quantification: Based on the peak area or peak height ratio of the analytes to the internal standard.

In Vitro Measurement of CYP450 Activity

This protocol outlines a method to determine the kinetics of theophylline metabolism using human liver microsomes.[3]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Human liver microsomes (typically 0.1-0.5 mg/mL protein).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Theophylline at various concentrations (to determine Km and Vmax).

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile or perchloric acid.

-

Sample Processing: Centrifuge the mixture to pellet the protein.

-

Analysis: Analyze the supernatant for the formation of 1,3-dimethyluric acid and other metabolites using the HPLC method described above.

Conclusion

References

- 1. ClinPGx [clinpgx.org]

- 2. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theophylline metabolism in human liver microsomes: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. article.imrpress.com [article.imrpress.com]

- 5. What is the mechanism of Theophylline? [synapse.patsnap.com]

- 6. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theophylline - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. High-performance liquid chromatographic assay for theophylline and its major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to 1,3-Dimethyluracil: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyluracil is a pyrimidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structure, a uracil ring with methyl groups at positions 1 and 3, imparts enhanced stability and unique reactivity, making it a key intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its derivatization, and an exploration of its biological activities.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its application in synthesis and drug formulation. These properties have been compiled from various sources and are summarized in the tables below for easy reference.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₂ | [1][2] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| Appearance | Off-white to white or light yellow powder/needles | [1][3] |

| Melting Point | 119-122 °C | [3][4][5] |

| Boiling Point | 208.4 ± 23.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| pKa (Strongest Basic) | -4.9 | [6] |

| LogP | -0.54 | [2][6] |

Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Predicted: 270 g/L | [6] |

| DMSO | ≥ 25 mg/mL (with sonication) | [7] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | [7] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [7] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | [7] |

Spectral Data

| Technique | Data | Source(s) |

| ¹H NMR (600 MHz, Water, pH 7.00) | Shifts [ppm]: 7.59, 5.87, 3.40, 3.28 | [2] |

| ¹³C NMR | Data available | [2] |

| FTIR (KBr Wafer) | Spectrum available | [8] |

| UV-Vis (in water) | λmax: 266 nm, Molar Absorptivity (ε): 8.60 x 10³ L·mol⁻¹·cm⁻¹ | [9] |

Reactivity and Stability

This compound exhibits notable stability due to the methylation at the N1 and N3 positions, which protects the uracil ring from certain reactions.[1] However, it can undergo various chemical transformations, making it a versatile synthetic intermediate.

Ultraviolet irradiation of aqueous this compound leads to the hydration of the 5,6-double bond, forming 1,3-dimethyl-6-oxy-hydrouracil.[10][11] This reaction is reversible and can be catalyzed by acid or base.[11] The compound can also react with strong oxidizing agents like the sulfate radical (SO₄⁻), leading to the formation of adducts.[12]

From a storage perspective, this compound is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container at room temperature.[3] For solutions, storage at -20°C or -80°C is advised to maintain integrity, with usability extending from one to six months depending on the temperature.[7]

Experimental Protocols

The synthesis of derivatives of this compound is a key application in pharmaceutical research. Below is a detailed protocol for the synthesis of theophylline, a methylxanthine drug, from a derivative of this compound, illustrating a common synthetic pathway.

Synthesis of Theophylline from 6-Amino-1,3-dimethyluracil

This synthesis involves a multi-step process starting from the related compound, 6-amino-1,3-dimethyluracil.

Step 1: Nitrosation of 6-Amino-1,3-dimethyluracil

-

Dissolve 6-amino-1,3-dimethyluracil in water, heating slightly to aid dissolution.

-

Cool the solution to room temperature.

-

Slowly add an aqueous solution of sodium nitrite over 15 minutes.

-

Acidify the mixture by the dropwise addition of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Cool the mixture, which will result in the precipitation of 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione.

-

Filter the precipitate and wash it with deionized water.

Step 2: Reduction of the Nitroso Group

-

Dissolve the 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione in 25% aqueous ammonia.

-

Heat the solution to 70°C. This step should be performed in a fume hood. The reduction of the nitroso group yields 5,6-diamino-1,3-dimethyluracil.

Step 3: Cyclization to Theophylline

-

Reflux the 5,6-diamino-1,3-dimethyluracil with triethyl orthoformate in an oil bath for 48 hours.

-

A precipitate of theophylline will form.

-

Filter the precipitate and wash it with ether.

-

For purification, dissolve the crude theophylline in boiling water and treat with activated charcoal.

-

Filter the hot solution and allow it to cool for crystallization, yielding pure theophylline.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of human carbonic anhydrases (hCA), specifically isoforms I and II.[4] Carbonic anhydrases are metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[13]

The inhibition of carbonic anhydrase by small molecules like this compound is an important area of research for the development of diuretics, antiglaucoma agents, and anticonvulsants.[13] The mechanism of inhibition can vary, but for many non-sulfonamide inhibitors, it involves interaction with the zinc ion in the enzyme's active site or with the zinc-coordinated water molecule.[14]

The inhibitory activity of this compound against hCA I and hCA II has been quantified with Ki values of 316.2 μM and 166.4 μM, respectively.[4] This demonstrates a moderate level of inhibition and suggests that the this compound scaffold could be a starting point for the design of more potent and selective carbonic anhydrase inhibitors.

Conclusion

This compound is a compound of significant interest in the fields of medicinal chemistry and drug development. Its well-defined physicochemical properties, coupled with its synthetic versatility, make it an important precursor for a range of therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this compound, facilitating its effective use in the laboratory and in the development of novel pharmaceuticals. Further investigation into its biological activities and the optimization of synthetic routes will continue to expand its utility in the scientific community.

References

- 1. Showing Compound this compound (FDB022866) - FooDB [foodb.ca]

- 2. Theophylline synthesis - chemicalbook [chemicalbook.com]

- 3. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN104744467A - High-yield synthesis method for theophylline - Google Patents [patents.google.com]

- 7. The new synthesis of uracil and this compound | Semantic Scholar [semanticscholar.org]

- 8. This compound | C6H8N2O2 | CID 70122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. DNA Methylation Profiling Using Infinium Methylation Assay [bio-protocol.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Carbonic anhydrase inhibitory properties of some uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. How many carbonic anhydrase inhibition mechanisms exist? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 1,3-Dimethyluracil: A Technical Guide for Researchers

An In-depth Examination of the Solubility of 1,3-Dimethyluracil in Various Solvents for Application in Research and Drug Development

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in pharmaceutical synthesis and a subject of study in biochemical research. Understanding the solubility of this compound is critical for its application in drug formulation, chemical synthesis, and various biological assays. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow to aid researchers in their laboratory practices.

Core Physical and Chemical Properties of this compound

This compound is a pyrimidine derivative with a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .[1][2][3] It typically appears as a white to off-white crystalline powder.[2][4] The presence of two carbonyl groups and two tertiary amine-like nitrogen atoms within the pyrimidine ring, along with the two methyl groups, imparts a degree of polarity that influences its solubility characteristics.

Quantitative Solubility Data

Experimentally determined quantitative solubility data for this compound in a wide range of common solvents is not extensively available in publicly accessible literature. However, specific data points have been reported, which are summarized in the table below. It is important to note that some available data, such as the predicted water solubility, is based on computational models and should be confirmed experimentally for critical applications.

| Solvent System | Temperature | Solubility | Method | Source |

| Dimethyl Sulfoxide (DMSO) | Ambient | 25 mg/mL | Experimental | [5][6] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Ambient | ≥ 2.5 mg/mL | Experimental | [5] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Ambient | ≥ 2.5 mg/mL | Experimental | [5] |

| 10% DMSO, 90% Corn Oil | Ambient | ≥ 2.5 mg/mL | Experimental | [5] |

| Water | Ambient | 270 g/L (Predicted) | Computational | [7][8] |

| Chloroform | 20°C | Partition Coefficient (Chloroform/Water): 3.47 | Experimental | [9] |

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative assessment of this compound's solubility can be inferred from its molecular structure. The presence of polar functional groups suggests a higher affinity for polar solvents.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Sparingly Soluble to Soluble | The polar functional groups can form hydrogen bonds with water, but the methyl groups may limit high solubility.[10] |

| Ethanol/Methanol | High | Soluble | These polar protic solvents are capable of hydrogen bonding and have some non-polar character, making them suitable for dissolution.[10] |

| Acetone | Medium | Moderately Soluble | As a polar aprotic solvent, it is expected to be a reasonable solvent for this compound.[10] |

| Ethyl Acetate | Medium | Moderately Soluble | Possesses both polar and non-polar characteristics, suggesting moderate solubility.[10] |

| Chloroform | Low | Sparingly Soluble | Being a less polar solvent, it is likely to be less effective at dissolving the polar this compound molecule.[10] |

| Hexane | Low | Insoluble | As a nonpolar solvent, it is unlikely to dissolve the polar compound.[10] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, standardized experimental protocols are necessary. The following outlines two common and reliable methods for determining the solubility of a solid compound like this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (high purity)